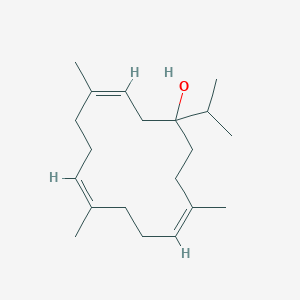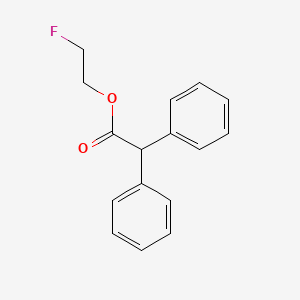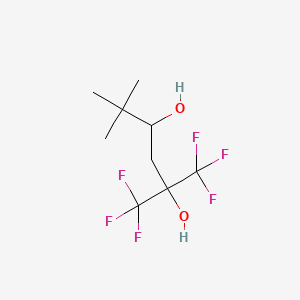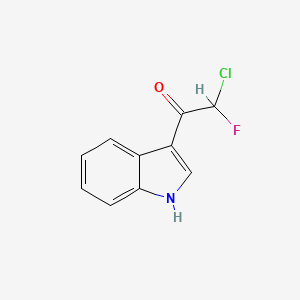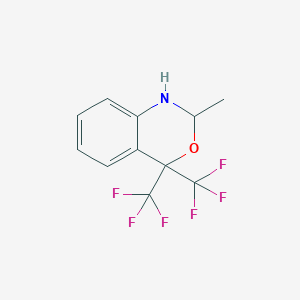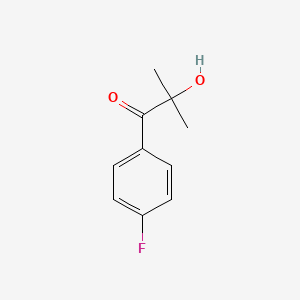
1-(P-Fluorophenyl)-2-hydroxy-2-methyl-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(P-Fluorophenyl)-2-hydroxy-2-methyl-1-propanone is an organic compound characterized by the presence of a fluorophenyl group attached to a hydroxy-methyl-propanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(P-Fluorophenyl)-2-hydroxy-2-methyl-1-propanone typically involves the reaction of p-fluorobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, under controlled conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration and subsequent reduction to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions: 1-(P-Fluorophenyl)-2-hydroxy-2-methyl-1-propanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Formation of 1-(P-Fluorophenyl)-2-oxo-2-methyl-1-propanone.
Reduction: Formation of 1-(P-Fluorophenyl)-2-hydroxy-2-methyl-1-propanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(P-Fluorophenyl)-2-hydroxy-2-methyl-1-propanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(P-Fluorophenyl)-2-hydroxy-2-methyl-1-propanone involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound’s ability to interact with enzymes and receptors, potentially modulating their activity. The hydroxy and carbonyl groups contribute to the compound’s reactivity and ability to form hydrogen bonds, influencing its biological activity.
Comparison with Similar Compounds
- 1-(4-Bromophenyl)-2-hydroxy-2-methyl-1-propanone
- 1-(3-Chloro-4-fluorophenyl)-2-hydroxy-2-methyl-1-propanone
- 1-(4-Methoxyphenyl)-2-hydroxy-2-methyl-1-propanone
Uniqueness: 1-(P-Fluorophenyl)-2-hydroxy-2-methyl-1-propanone is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its stability and reactivity. This fluorine substitution can significantly influence the compound’s biological activity and its interactions with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
335287-91-7 |
|---|---|
Molecular Formula |
C10H11FO2 |
Molecular Weight |
182.19 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-hydroxy-2-methylpropan-1-one |
InChI |
InChI=1S/C10H11FO2/c1-10(2,13)9(12)7-3-5-8(11)6-4-7/h3-6,13H,1-2H3 |
InChI Key |
OVWRKPYFZSBAHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)C1=CC=C(C=C1)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


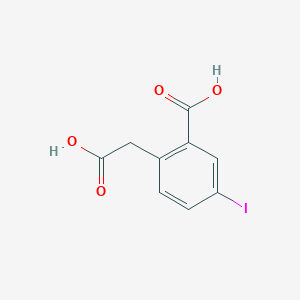
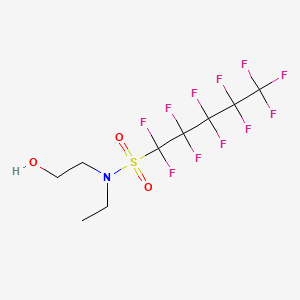
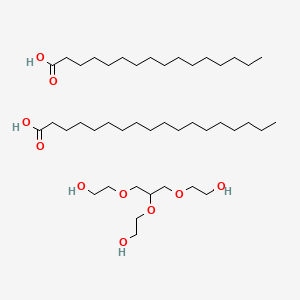
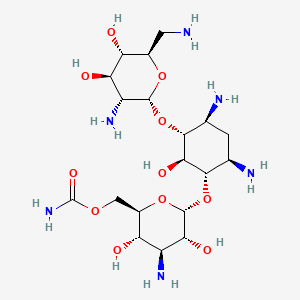


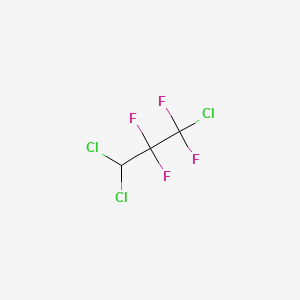

![3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol](/img/structure/B13420333.png)
